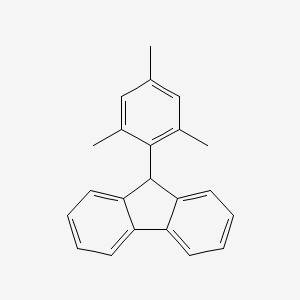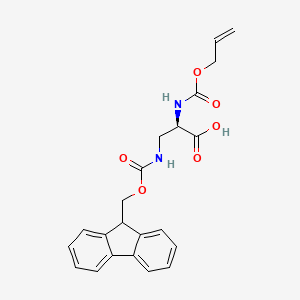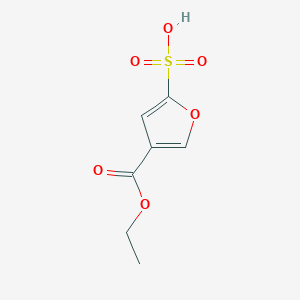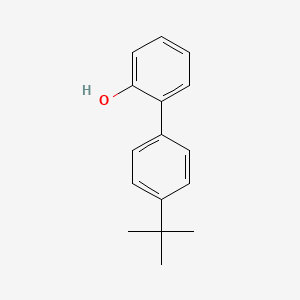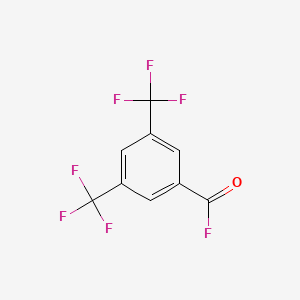
3,5-bis(trifluoromethyl)benzoyl Fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)benzoyl Fluoride is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzoyl fluoride moiety. This compound is notable for its high electronegativity and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)benzoyl Fluoride typically involves the fluorination of 3,5-bis(trichloromethyl)benzoyl chloride. This process can be achieved using anhydrous hydrogen fluoride or antimony pentafluoride as fluorinating agents . The reaction conditions often require controlled temperatures and the presence of a Lewis acid to facilitate the conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and corrosive fluorinating agents. Safety measures are crucial to prevent exposure to hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(trifluoromethyl)benzoyl Fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Addition Reactions: The compound can also undergo addition reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed depend on the type of reaction. For nucleophilic substitution, the products are typically substituted benzoyl derivatives. Oxidation reactions may yield carboxylic acids or other oxidized forms.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(trifluoromethyl)benzoyl Fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.
Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Bis(trifluoromethyl)benzoyl Fluoride involves its interaction with molecular targets through its highly electronegative trifluoromethyl groups. These groups can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The compound can also participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles, leading to the formation of new chemical entities .
Vergleich Mit ähnlichen Verbindungen
3,5-Bis(trifluoromethyl)benzoyl Chloride: Similar in structure but contains a chloride group instead of a fluoride group.
3,5-Bis(trifluoromethyl)benzoic Acid: Contains a carboxylic acid group instead of a benzoyl fluoride moiety.
3,5-Bis(trifluoromethyl)benzamide: Features an amide group in place of the fluoride group.
Uniqueness: 3,5-Bis(trifluoromethyl)benzoyl Fluoride is unique due to its high reactivity and the presence of the fluoride group, which imparts distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and electronegativity, making it valuable in various applications where these properties are desired .
Eigenschaften
IUPAC Name |
3,5-bis(trifluoromethyl)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c10-7(17)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFLVWEZXAEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
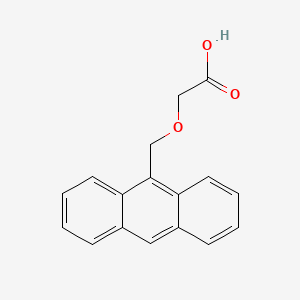
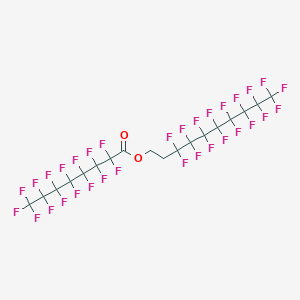
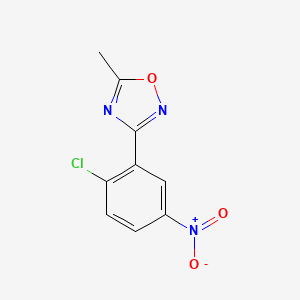

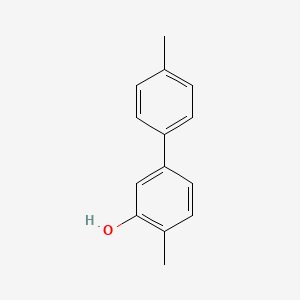
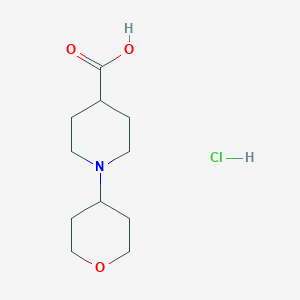
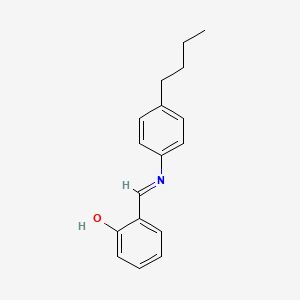
![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)
